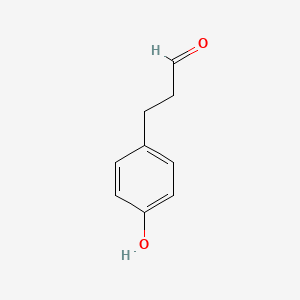

3-(4-Hydroxyphenyl)propanal

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Hydroxyphenyl)propanal involves multiple steps including aldol condensation, Mannich type reactions, and the utilization of catalysts for specific transformations. A study demonstrated the synthesis of a related compound through the Mannich type reaction using 1-hexyltriazolium methanesulfonate ionic liquid as a catalyst, providing insights into functional and structural elucidation through analytical techniques (Rajamani et al., 2020).

Molecular Structure Analysis

Molecular structure analysis involves understanding the geometrical framework of compounds. Density functional theory (DFT) has been extensively used to investigate the geometrical entities, electronic properties, and chemical reactivity. For instance, the molecular structure and electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were studied, providing detailed insights into bond lengths, angles, and electronic parameters, contributing to the comprehension of its chemical behavior (Adole et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to a variety of products depending on the reaction conditions and reactants involved. For example, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air highlighted the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates, showcasing the compound's versatility in synthetic organic chemistry (Joshi et al., 2016).

Aplicaciones Científicas De Investigación

Anticancer Properties

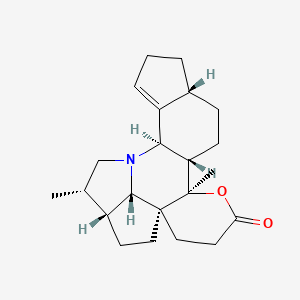

Research has shown that compounds related to 3-(4-Hydroxyphenyl)propanal demonstrate potential anticancer effects. For instance, specific neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq., which include variants of this compound, have shown antiproliferative activity on human NSCLC A549 and H460 cell lines. These compounds work by inducing apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).

Applications in Polymer Science

This compound derivatives have been used in polymer science. For example, 3-(4-Hydroxyphenyl)propionic acid, a closely related compound, has been utilized as an organic modifier in layered double hydroxides (LDHs). These LDHs are then used in the creation of PBS bionanocomposites, which are noted for their high thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction (Totaro et al., 2017).

Bioremediation Potential

Compounds similar to this compound have been studied for their potential in bioremediation processes. In a study involving the degradation of Bisphenol A, derivatives of this compound were identified as by-products. This indicates the potential role of such compounds in the bioremediation of phenolic environmental pollutants (Chhaya & Gupte, 2013).

Antimicrobial and Antioxidant Activities

Some derivatives of this compound have shown antimicrobial and antioxidant properties. These compounds, synthesized as part of a homologous series, have been tested against human pathogens and displayed notable antimicrobial activities. Their antioxidant activity was also assessed, demonstrating potential in these areas (Čižmáriková et al., 2020).

Attractiveness to Insects

Interestingly, derivatives of this compound have been found to attract certain insect species. A study on the stable flies Stomoxys calcitrans showed that phenylpropanoid compounds, which include this compound derivatives, significantly increased trap capture rates (Hammack & Hesler, 1996).

Environmental and Biological Impact Studies

Studies on bisphenol A, which shares a structural similarity with this compound, have provided insights into the environmental behavior and biological impact of such compounds. These studies include assessments of their endocrine-disruptive effects on aquatic organisms and their fate in various environmental settings (Kang, Aasi, & Katayama, 2007).

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQXZCFSBLNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474676 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20238-83-9 | |

| Record name | 3-(4-hydroxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

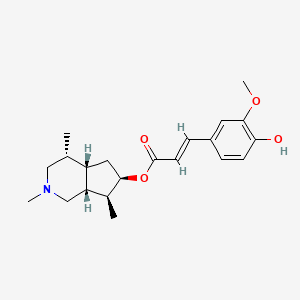

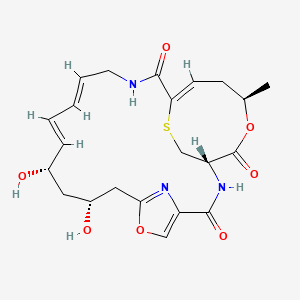

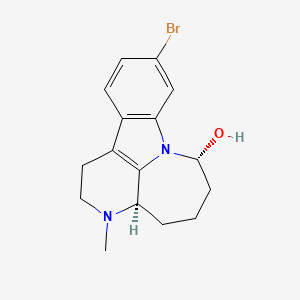

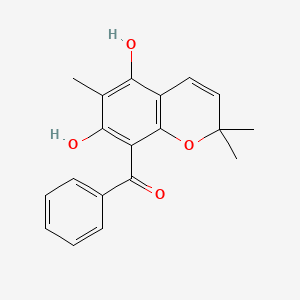

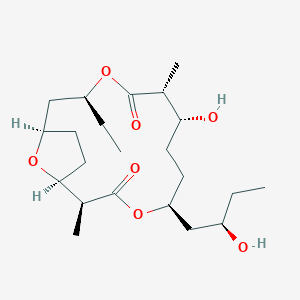

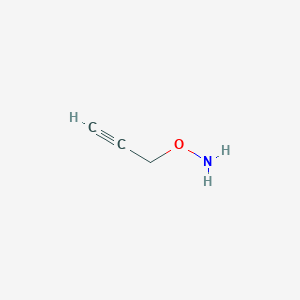

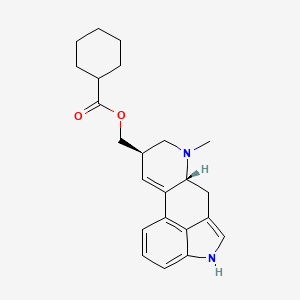

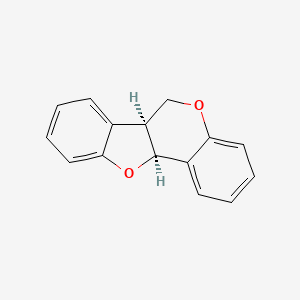

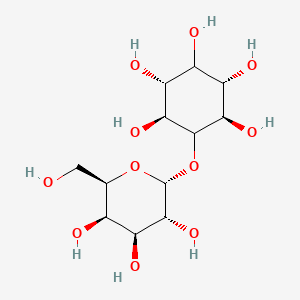

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

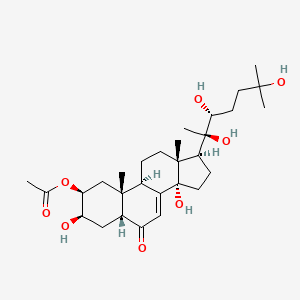

![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)

![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)